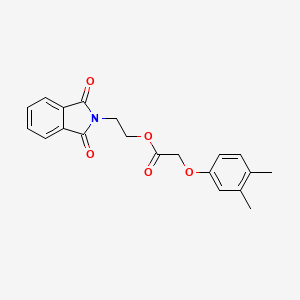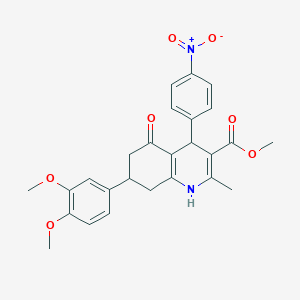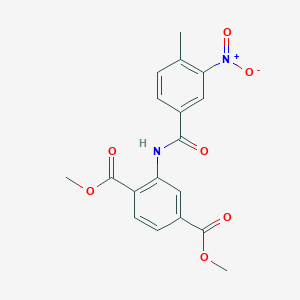![molecular formula C23H21NO4 B11640440 ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11640440.png)
ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-メトキシフェニル)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-インデノ[1,2-b]ピリジン-3-カルボン酸エチルは、インデノ[1,2-b]ピリジン誘導体のクラスに属する複雑な有機化合物です。これらの化合物は、その多様な生物活性と医薬品化学における潜在的な応用で知られています。この化合物の構造には、インデノ[1,2-b]ピリジンコア(融合二環系)と、その反応性と生物学的特性に寄与するさまざまな官能基が含まれています。
準備方法
合成経路と反応条件
4-(2-メトキシフェニル)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-インデノ[1,2-b]ピリジン-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。 一般的な方法の1つは、アニリン誘導体とジエチルアセチレンジカルボン酸を塩基の存在下で縮合させ、続いて環化と官能基の修飾を行う方法です 。 反応条件は、多くの場合、制御された温度と、反応を促進するためのエタノールまたはメタノールなどの溶媒の使用を必要とします .
工業生産方法
この化合物の工業生産は、同様の合成経路をより大規模に行う場合がありますが、連続フローリアクターや自動システムの使用により、生産プロセスの効率と収率を向上させることができます。 さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます .
化学反応の分析
反応の種類
4-(2-メトキシフェニル)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-インデノ[1,2-b]ピリジン-3-カルボン酸エチルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、追加の官能基を導入したり、既存の官能基を修飾したりできます。
還元: 還元反応は、カルボニル基をアルコールまたはアミンに変換するために使用できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤と求電子剤が含まれます。 反応条件は、通常、所望の変換を達成するために、特定の温度、溶媒、触媒を伴います .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸やケトンが生成される一方、還元によりアルコールやアミンが生成されます。 置換反応により、ハロゲン、アルキル基、ニトロ基などのさまざまな官能基を導入できます .
科学研究の応用
4-(2-メトキシフェニル)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-インデノ[1,2-b]ピリジン-3-カルボン酸エチルは、以下を含むいくつかの科学研究の応用があります。
科学的研究の応用
ETHYL 4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: Researchers investigate the compound’s effects on various biological pathways and its interactions with cellular targets.
Chemical Biology: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and as a building block for other complex molecules.
作用機序
4-(2-メトキシフェニル)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-インデノ[1,2-b]ピリジン-3-カルボン酸エチルの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらします。 たとえば、病気の経路に関与する特定の酵素を阻害したり、有益な細胞応答を引き起こす受容体を活性化したりすることがあります .
類似の化合物との比較
類似の化合物
4-(2-メトキシフェニル)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-インデノ[1,2-b]ピリジン-3-カルボン酸エチルと類似の化合物には、他のインデノ[1,2-b]ピリジン誘導体や関連する複素環式化合物などがあります。
- 6-メトキシ-3-メチルインドール-2-カルボン酸エチル
- 4-ヒドロキシ-2-(4-メトキシフェニル)-5-オキソ-1-フェニル-2,5-ジヒドロ-1H-ピロール-3-カルボン酸エチル
- 6-メチル-2-オキソ-4-{4-[(1-フェニル-1H-1,2,3-トリアゾール-4-イル)メトキシ]フェニル}-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エチル
独自性
4-(2-メトキシフェニル)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-インデノ[1,2-b]ピリジン-3-カルボン酸エチルの独自性は、その特定の構造的特徴と官能基にあります。これらの特徴は、明確な反応性と生物学的特性をもたらします。
類似化合物との比較
ETHYL 4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE can be compared with other indeno[1,2-b]pyridine derivatives, such as:
ETHYL 4-(2-HYDROXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
ETHYL 4-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE: The presence of a chlorine atom can influence the compound’s lipophilicity and its interactions with biological targets.
ETHYL 4-(2-NITROPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE: The nitro group can significantly impact the compound’s electronic properties and its potential as a pharmacophore.
特性
分子式 |
C23H21NO4 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H21NO4/c1-4-28-23(26)18-13(2)24-21-14-9-5-6-10-15(14)22(25)20(21)19(18)16-11-7-8-12-17(16)27-3/h5-12,19,24H,4H2,1-3H3 |
InChIキー |
JVYNIYXDCJUKBB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC)C(=O)C4=CC=CC=C42)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640359.png)
![ethyl 3-[(N-benzylglycyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B11640367.png)
![(5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-4,6(1H,5H)-dione](/img/structure/B11640370.png)

![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11640376.png)
![ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11640383.png)
![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11640411.png)
![6-Amino-4-(3-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640413.png)

![(6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640417.png)
![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)
![N-(4-hydroxyphenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11640434.png)

![5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B11640439.png)
